molecular formula C10H7F2NO2 B2540574 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 1785399-14-5

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2540574
CAS No.: 1785399-14-5
M. Wt: 211.168
InChI Key: RUTGKPKMHWIMFA-UHFFFAOYSA-N
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Description

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with the molecular formula C10H7F2NO2 and a molecular weight of 211.168 g/mol. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the lithiation of a precursor compound followed by fluorination using reagents like Selectfluor . Another approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives .

Scientific Research Applications

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to certain receptors, leading to its biological effects . The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-3-methyl-1H-indole-2-carboxylic acid: A similar compound with one less fluorine atom.

    7-fluoro-3-methyl-1H-indole-2-carboxylic acid: Another related compound with a different fluorination pattern.

Uniqueness

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the indole ring. This fluorination pattern can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-4-6-2-5(11)3-7(12)9(6)13-8(4)10(14)15/h2-3,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTGKPKMHWIMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785399-14-5
Record name 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid
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